![molecular formula C23H23N3O5S2 B3010256 N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851780-89-7](/img/structure/B3010256.png)
N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes .
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve multiple steps, including the formation of key intermediates through reactions such as the Sonogashira cross-coupling, as seen in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide . Similarly, the synthesis of the related 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating a multi-step process that may include condensation, cyclization, and substitution reactions .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide show that different substituents and their positions can lead to variations in torsion angles and hydrogen bonding patterns, which in turn affect the overall conformation and potential intermolecular interactions of the compounds .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. The N-H...N hydrogen bond formation between the sulfonamide group and a neighboring pyridine nitrogen atom is a common feature that can lead to the formation of dimers, supramolecular layers, or linear chains depending on the specific structure of the sulfonamide . These interactions can be essential for the binding of sulfonamides to their biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The bioactivity studies of sulfonamide derivatives often include assessments of their cytotoxicity and specificity towards certain tumor cells, as well as their inhibitory effects on enzymes like human carbonic anhydrases . These properties are critical for the development of sulfonamide-based therapeutics.
Applications De Recherche Scientifique
1. Crystal Structure and Molecular Interactions
- N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide and related compounds have been studied for their crystal structure and molecular interactions. Studies like those by de Castro et al. (2013) and others have explored the conformation and assembly of arylsulfonamide para-alkoxychalcone hybrids, highlighting the influence of methylene groups on molecular conformations and crystal packing de Castro et al., 2013.
2. Synthesis and Reaction Studies
- Research has been conducted on the synthesis of various derivatives and reactions involving similar compounds. For instance, Boulos et al. (1994) explored the reactions of p-quinone monoimines with Lawesson reagent and phosphorus pentasulfide, providing insights into the synthesis and structural properties of related compounds Boulos et al., 1994.
3. Computational and Theoretical Analyses
- Computational and theoretical analyses like Density Functional Theory (DFT) calculations have been used to understand the properties of such compounds. Kumara et al. (2017) conducted such studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, revealing information about their reactive sites and intermolecular interactions Kumara et al., 2017.
4. Bioactivity and Medicinal Chemistry Studies
- Compounds similar to N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide have been investigated for their potential bioactivity. For example, Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated them for cytotoxicity and tumor specificity, which can provide insights into the potential medical applications of similar compounds Gul et al., 2016.
5. Molecular Docking Studies
- Molecular docking studies are another area where these compounds have been explored. Al-Hourani et al. (2015) conducted docking studies on tetrazole derivatives, helping to understand the orientation and interactions of these molecules in biological systems, such as their role as COX-2 inhibitors Al-Hourani et al., 2015.
Propriétés
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-31-20-14-10-18(11-15-20)23-16-22(17-8-12-19(13-9-17)25-32(2,27)28)24-26(23)33(29,30)21-6-4-3-5-7-21/h3-15,23,25H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTQHQUOAKODHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

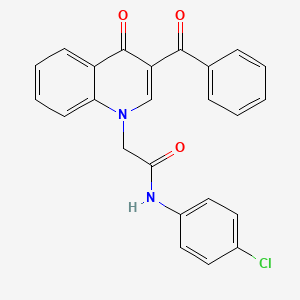
![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B3010175.png)
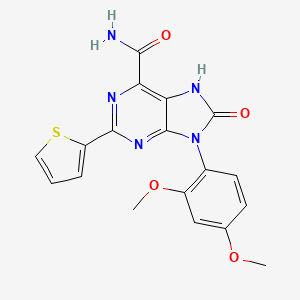
![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)
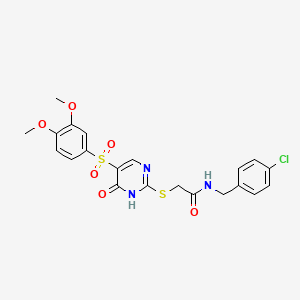
![3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3010180.png)
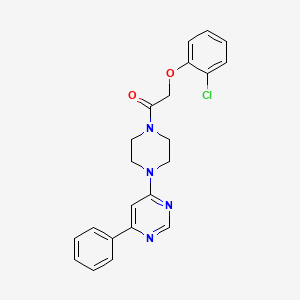
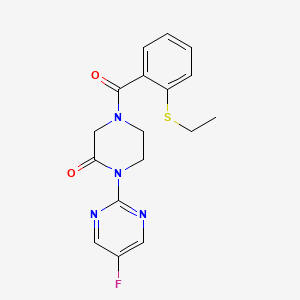

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)
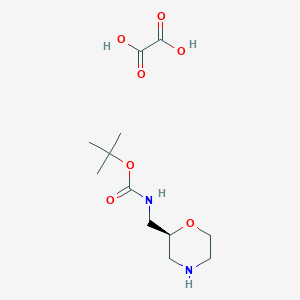
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate](/img/structure/B3010194.png)